![molecular formula C8H7BrN4 B1292728 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine CAS No. 867330-26-5](/img/structure/B1292728.png)

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

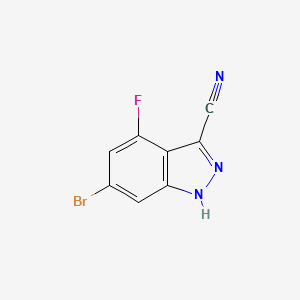

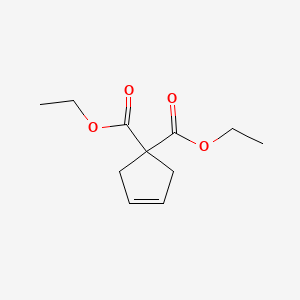

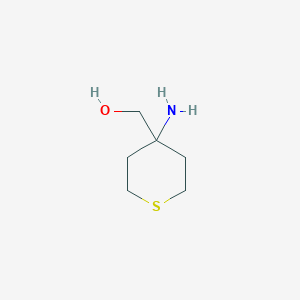

“7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine” is a chemical compound with the molecular formula C8H7BrN4 . It is used in various scientific and industrial applications .

Molecular Structure Analysis

The molecular structure of “7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine” consists of a benzotriazine ring with a bromine atom at the 7th position and a methyl group at the 5th position .Physical And Chemical Properties Analysis

“7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine” is a solid at room temperature . It has a molecular weight of 239.07 . The compound’s InChI Code is 1S/C8H7BrN4/c1-4-2-5(9)3-6-7(4)11-8(10)13-12-6/h2-3H,1H3,(H2,10,11,13) .Wissenschaftliche Forschungsanwendungen

Pharmacology

In pharmacology, 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine is explored for its potential as a precursor in the synthesis of novel compounds with biological activity. Its bromine atom can act as a good leaving group in substitution reactions, allowing for the introduction of various pharmacophores into the triazine ring. This could lead to the development of new drugs with applications in treating diseases such as cancer, where triazine derivatives are known to exhibit antitumor properties .

Material Science

Material scientists are interested in the compound’s potential use in creating new materials. The triazine ring structure of 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine could be incorporated into polymers to enhance thermal stability and flame retardancy. Additionally, its ability to form coordination complexes with metals might be useful in the design of novel catalysts or electronic materials.

Analytical Chemistry

In analytical chemistry, this compound could be used as a reagent or a building block for the synthesis of dyes and chromophores. These compounds could then be employed in various spectroscopic methods, such as fluorescence or UV-Vis spectroscopy, to detect or quantify other substances .

Biochemistry

Biochemists might investigate 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine for its potential to interact with biological macromolecules. It could serve as a scaffold for developing enzyme inhibitors or receptor ligands, aiding in the study of biochemical pathways and the discovery of therapeutic targets .

Environmental Science

Environmental scientists could explore the use of 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine in the detection and removal of pollutants. Its chemical structure might be modified to create sensors that can detect heavy metals or organic pollutants in water sources. Furthermore, it could be used to synthesize compounds that degrade environmental contaminants through advanced oxidation processes .

Agricultural Science

In the field of agricultural science, the compound’s derivatives could be studied for their potential use as pesticides or herbicides. The triazine ring is a common motif in many agrochemicals, and the introduction of different functional groups could lead to the development of new compounds with selective activity against agricultural pests or weeds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name |

7-bromo-5-methyl-1,2,4-benzotriazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-4-2-5(9)3-6-7(4)11-8(10)13-12-6/h2-3H,1H3,(H2,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCPQJWQLGCWGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647588 |

Source

|

| Record name | 7-Bromo-5-methyl-1,2,4-benzotriazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine | |

CAS RN |

867330-26-5 |

Source

|

| Record name | 7-Bromo-5-methyl-1,2,4-benzotriazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)

![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)